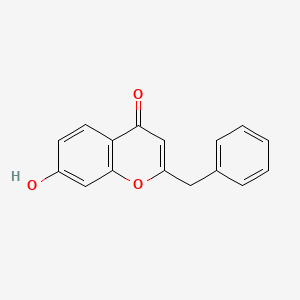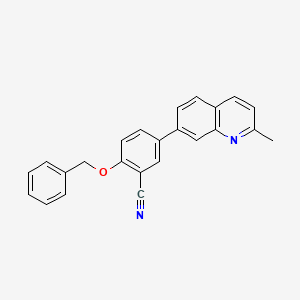
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile est un composé moléculaire de petite taille de formule chimique C24H18N2O. Il est connu pour son rôle d'antagoniste du récepteur métabotropique du glutamate 5 (mGluR5), qui est impliqué dans divers processus neurologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile implique généralement les étapes suivantes :
Formation du noyau quinoléique : Le noyau quinoléique peut être synthétisé par une synthèse de Skraup, qui implique la condensation de l'aniline avec le glycérol en présence d'acide sulfurique et d'un agent oxydant.
Réactions de substitution : Le noyau quinoléique est ensuite soumis à des réactions de substitution pour introduire les groupes 2-méthyle et 7-aryle.
Formation de benzonitrile :
Méthodes de production industrielle
Les méthodes de production industrielle du 2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l'optimisation des voies de synthèse mentionnées ci-dessus pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé pour former des dérivés de N-oxyde de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogénation catalytique sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles sont couramment utilisés.
Principaux produits
Oxydation : Dérivés de N-oxyde de quinoléine.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués de la quinoléine et du benzonitrile.
Applications de recherche scientifique
2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle dans la modulation du mGluR5, qui est impliqué dans la plasticité synaptique et la neuroprotection.
Médecine : Enquête en tant qu'agent thérapeutique potentiel pour les troubles neurologiques tels que l'anxiété, la dépression et la schizophrénie.
Industrie : Applications potentielles dans le développement de nouveaux matériaux et de médicaments
Mécanisme d'action
Le composé exerce ses effets en antagonisant le récepteur métabotropique du glutamate 5 (mGluR5). Ce récepteur fait partie de la famille des récepteurs couplés aux protéines G (RCPG) et est impliqué dans diverses voies de signalisation, notamment la voie de signalisation du calcium et la synapse glutamatergique . En inhibant le mGluR5, le 2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile peut moduler la transmission synaptique et la plasticité, ce qui a des implications pour la fonction neurologique et la maladie .
Applications De Recherche Scientifique
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating mGluR5, which is involved in synaptic plasticity and neuroprotection.
Medicine: Investigated as a potential therapeutic agent for neurological disorders such as anxiety, depression, and schizophrenia.
Industry: Potential applications in the development of new materials and pharmaceuticals
Mécanisme D'action
The compound exerts its effects by antagonizing the metabotropic glutamate receptor 5 (mGluR5). This receptor is part of the G-protein-coupled receptor (GPCR) family and is involved in various signaling pathways, including the calcium signaling pathway and the glutamatergic synapse . By inhibiting mGluR5, 2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile can modulate synaptic transmission and plasticity, which has implications for neurological function and disease .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile : est similaire à d'autres antagonistes du mGluR5 tels que :
Unicité
2-Benzoxy-5-(2-méthylquinoléin-7-yl)benzonitrile est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une haute sélectivité et une forte puissance pour le mGluR5. Cela en fait un outil précieux dans la recherche pour comprendre le rôle du mGluR5 dans les processus neurologiques et pour développer des agents thérapeutiques potentiels .
Propriétés
Formule moléculaire |
C24H18N2O |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-(2-methylquinolin-7-yl)-2-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C24H18N2O/c1-17-7-8-19-9-10-21(14-23(19)26-17)20-11-12-24(22(13-20)15-25)27-16-18-5-3-2-4-6-18/h2-14H,16H2,1H3 |
Clé InChI |
INOCIGKWKFGOCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10841498.png)
![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)
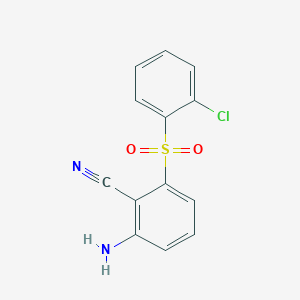

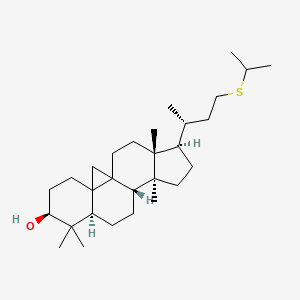


![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
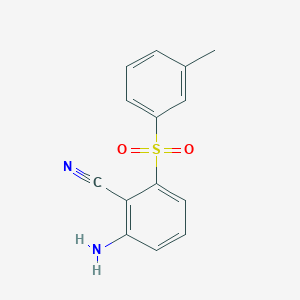
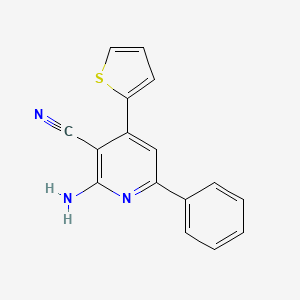
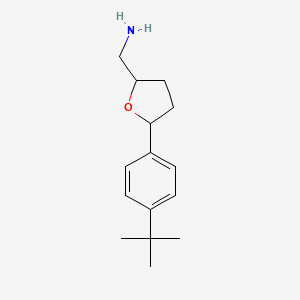
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
